molecular formula C18H15N3O4 B2630381 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide CAS No. 862808-17-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Cat. No. B2630381
CAS RN: 862808-17-1
M. Wt: 337.335
InChI Key: QWWONBAOORFRLP-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent

This compound has shown significant potential as an antibacterial agent . It has been particularly effective in inhibiting the growth of bacterial biofilms, specifically those formed by Escherichia coli and Bacillus subtilis . The compound was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Hemolytic Activity

The compound has also been studied for its hemolytic activity . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Enzymatic Synthesis

The compound has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B . This chiral motif is extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

Antiviral Applications

Indole derivatives, which include this compound, have been used in antiviral medications . For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antimigraine Applications

The compound has been used in antimigraine medications . This is due to its ability to interact with serotonin receptors involved in headaches .

Antidiuretic Applications

The compound has also been used in antidiuretic medications . This is due to its ability to interact with receptors involved in the regulation of water balance in the body .

Organic Synthesis

The compound can be used in organic synthesis reactions to produce dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .

Catalysts for Asymmetrical Reactions

The compound can also be used as ligands for catalysts of asymmetrical reactions . This makes it valuable in the field of synthetic chemistry, where it can be used to produce a variety of complex organic compounds .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-4-12(9-11)16(22)19-18-21-20-17(25-18)13-5-6-14-15(10-13)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWONBAOORFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

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